Lit 001 is derived from a series of chemical modifications aimed at enhancing the selectivity and efficacy of oxytocin receptor activation. The compound is classified under small molecules that target G-protein coupled receptors (GPCRs), specifically the oxytocin receptor. This classification is significant because GPCRs are common targets in drug development due to their involvement in numerous signaling pathways.
The synthesis of Lit 001 involves several key steps, primarily utilizing established organic synthesis techniques. The process begins with the preparation of specific acid precursors through reactions involving thionyl chloride and various amines. For example, the coupling of substituted pyrazolyl derivatives with cyclic amines is a critical step in constructing the core structure of Lit 001.
Key methods include:
The molecular structure of Lit 001 features a complex arrangement that facilitates its interaction with the oxytocin receptor. The compound's specific configuration allows for optimal binding affinity, which is crucial for its agonistic activity.
Key structural data includes:
Lit 001 undergoes various chemical reactions that are essential for its synthesis and functionality:
The mechanism by which Lit 001 exerts its effects involves binding to the oxytocin receptor, leading to receptor activation and subsequent intracellular signaling cascades. This process typically involves:
Data from studies indicate that Lit 001 has a significant effect on intracellular calcium levels, demonstrating its agonistic properties .
Lit 001 exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Lit 001 has several potential applications in scientific research and medicine:
Social dysfunction in autism spectrum disorder (ASD) and schizophrenia arises from disruptions in neurodevelopmental pathways governing social cognition, emotional processing, and communication. The oxytocin (OT) system—particularly oxytocin receptor (OXTR) signaling—modulates these pathways by influencing synaptic plasticity in brain regions like the prefrontal cortex, amygdala, and nucleus accumbens [1] [2]. Deficits in OT neurotransmission impair social reward processing, emotion recognition, and affiliative behaviors. Preclinical models demonstrate that genetic or pharmacologic disruption of OXTR signaling reduces social interaction and ultrasonic vocalizations, while OT administration rescues these deficits [1] [9].
In the methylazoxymethanol acetate (MAM) rodent model of schizophrenia, prenatal exposure disrupts cortical development, leading to adult social withdrawal and cognitive impairment. MAM-treated rats exhibit reduced social interaction time, fewer 50 kHz "pro-social" ultrasonic calls, and impaired novel object recognition [2] [3]. These deficits correlate with aberrant OT pathway activation in limbic and cortical circuits. Similarly, Oprm1-/- mice (a model of ASD) display reduced social approach and communication, linked to impaired OXTR signaling in the hypothalamus and ventral tegmental area [1] [6].
Table 1: Behavioral Deficits in Neurodevelopmental Models and Response to OXTR Agonism
Disease Model | Social Interaction Deficit | Communication Deficit | Cognitive Deficit | Rescue by OXTR Agonism |
---|---|---|---|---|
MAM rats (Schizophrenia) | ↓ Social interaction time (~40%) | ↓ 50 kHz calls (~50%) | Impaired novel object recognition | LIT-001 (10 mg/kg): ↑ interaction time by 65%, ↑ vocalizations by 80% [2] [3] |
Oprm1-/- mice (ASD) | ↓ Social approach (~60%) | ↓ Social sniffing duration | Not reported | LIT-001 (20 mg/kg): Normalizes social interaction [1] |
Native oxytocin has limited therapeutic utility due to:
Nonpeptide agonists like LIT-001 overcome these limitations:
Table 2: Molecular and Pharmacological Properties of Oxytocin vs. LIT-001
Property | Oxytocin | LIT-001 | Therapeutic Advantage |
---|---|---|---|
Molecular Weight | 1007 Da | 531 Da | ↑ BBB penetration |
LogD7.4 | -2.5 | 2.0 | ↑ Passive diffusion into CNS |
OXTR EC50 | 0.7 nM (Ca2+ assay) | 25 nM (Ca2+ assay) | Comparable efficacy (Emax = 96%) |
V1aR Antagonism (IC50) | Agonist (EC50 = 260 nM) | Weak antagonist (IC50 = 5900 nM) | ↓ Off-target effects |
Plasma Half-life | <5 min (human) | >2 hours (hepatocyte stability) | ↑ Exposure duration |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6